Lipophilicity Reduction Relative to the Non-Tetrazole 4-Phenyl-1,3-thiazol-2-amine Analog
The target compound displays a computed XLogP3-AA of 1.6, compared with 2.3 for the non-tetrazole comparator 4-phenyl-1,3-thiazol-2-amine (CAS 2010-06-2) [1][2]. This 0.7 log-unit decrease in lipophilicity is attributable to the replacement of a meta-phenyl hydrogen with the 1H-tetrazol-1-yl group. The lower XLogP3-AA value correlates with improved aqueous solubility and a reduced likelihood of non-specific hydrophobic binding, aligning better with Lipinski-like drug-likeness guidelines.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 4-Phenyl-1,3-thiazol-2-amine, XLogP3-AA = 2.3 |
| Quantified Difference | ΔXLogP3-AA = -0.7 log units (less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 for target; PubChem release 2025.09.15 for comparator) |
Why This Matters
A 0.7 log-unit lower lipophilicity can significantly affect solubility, membrane permeability, and non-specific binding profiles in biochemical and cell-based assays, directly influencing experimental reproducibility.
- [1] PubChem Compound Summary for CID 16783433, 4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine. XLogP3-AA = 1.6. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 40302, 2-Amino-4-phenylthiazole. XLogP3-AA = 2.3. National Center for Biotechnology Information (2025). View Source
